![molecular formula C18H8Br3N B13688224 2,5,11-Tribromoindolo[3,2,1-jk]carbazole](/img/structure/B13688224.png)
2,5,11-Tribromoindolo[3,2,1-jk]carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5,11-Tribromoindolo[3,2,1-jk]carbazole is a brominated derivative of indolo[3,2,1-jk]carbazole. It is characterized by the presence of three bromine atoms at the 2, 5, and 11 positions of the indolo[3,2,1-jk]carbazole structure. This compound has a molecular formula of C18H8Br3N and a molecular weight of 477.97 g/mol
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,5,11-Tribromoindolo[3,2,1-jk]carbazole typically involves the bromination of indolo[3,2,1-jk]carbazole. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired positions .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, utilizing efficient and cost-effective brominating agents. The reaction conditions are optimized to achieve high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 2,5,11-Tribromoindolo[3,2,1-jk]carbazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Coupling Reactions: It can form bonds with other aromatic compounds through coupling reactions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with various functional groups, while oxidation and reduction reactions can lead to different oxidation states of the compound .
Aplicaciones Científicas De Investigación
2,5,11-Tribromoindolo[3,2,1-jk]carbazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and materials.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its bioactive properties.
Industry: It is utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mecanismo De Acción
The mechanism of action of 2,5,11-Tribromoindolo[3,2,1-jk]carbazole involves its interaction with specific molecular targets and pathways. The bromine atoms play a crucial role in modulating the compound’s reactivity and binding affinity. The compound can interact with various enzymes, receptors, and other biomolecules, influencing their activity and function .
Comparación Con Compuestos Similares
- 2,5-Dibromoindolo[3,2,1-jk]carbazole
- 2,11-Dibromoindolo[3,2,1-jk]carbazole
- 2,5,11-Trichloroindolo[3,2,1-jk]carbazole
Comparison: Compared to its similar compounds, 2,5,11-Tribromoindolo[3,2,1-jk]carbazole is unique due to the presence of three bromine atoms, which significantly influence its chemical properties and reactivity. The specific positioning of the bromine atoms enhances its potential for selective reactions and applications in various fields .
Propiedades
Fórmula molecular |
C18H8Br3N |
|---|---|
Peso molecular |
478.0 g/mol |
Nombre IUPAC |
5,10,15-tribromo-1-azapentacyclo[10.6.1.02,7.08,19.013,18]nonadeca-2(7),3,5,8,10,12(19),13(18),14,16-nonaene |
InChI |
InChI=1S/C18H8Br3N/c19-9-1-3-16-12(5-9)14-7-11(21)8-15-13-6-10(20)2-4-17(13)22(16)18(14)15/h1-8H |
Clave InChI |
PYFROFYQQSCMKR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1Br)C3=CC(=CC4=C3N2C5=C4C=C(C=C5)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


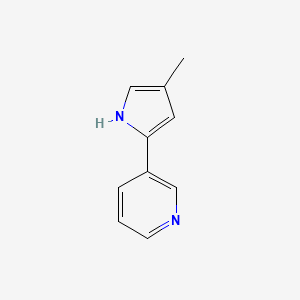
![5-[4-[2-[4-[(1,3-Dioxo-2-benzofuran-5-yl)oxy]-3,5-dimethylphenyl]propan-2-yl]-2,6-dimethylphenoxy]-2-benzofuran-1,3-dione](/img/structure/B13688152.png)
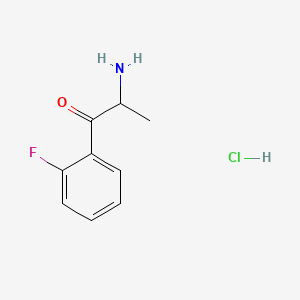
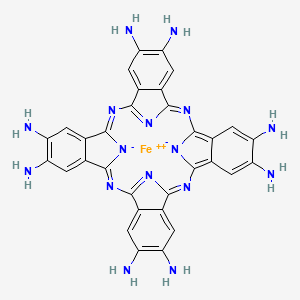
![Methyl 2-amino-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate;hydrochloride](/img/structure/B13688176.png)
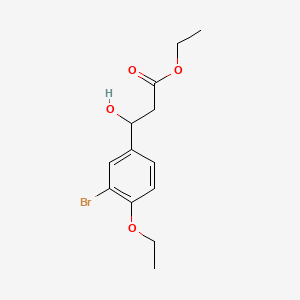
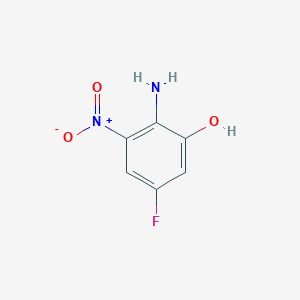

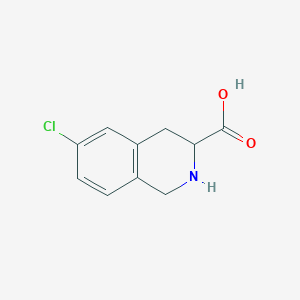
![Ethyl 3-[4-(Benzyloxy)-3-methoxyphenyl]-3-hydroxypropanoate](/img/structure/B13688207.png)
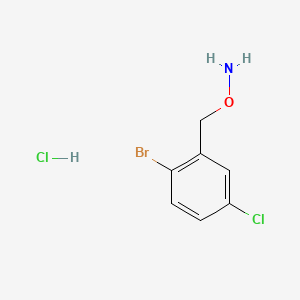
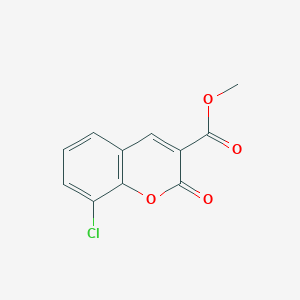

![5-Methyl-3-[6-(trifluoromethyl)-3-pyridyl]isoxazole-4-carboxylic Acid](/img/structure/B13688228.png)
